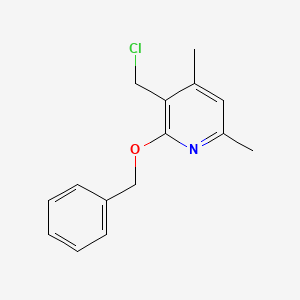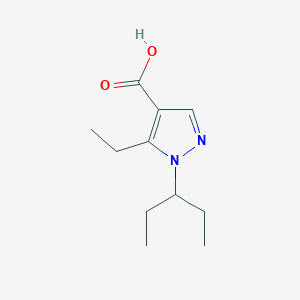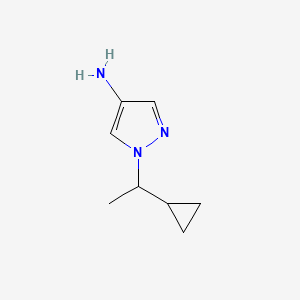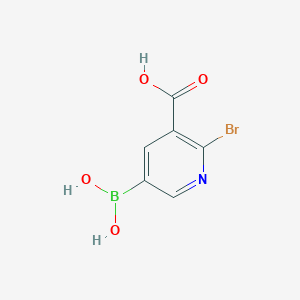
2-Bromo-3-carboxypyridine-5-boronic acid
Übersicht
Beschreibung
2-Bromo-3-carboxypyridine-5-boronic acid (2-Br-3-CPBA) is a boronic acid derivative of 2-bromo-3-carboxypyridine (2-Br-3-CP). It is a colorless, water-soluble crystalline solid that is commonly used as a reagent in organic synthesis. Its chemical structure consists of a bromine atom attached to a pyridine ring, and a carboxyl group attached to the bromine atom. 2-Br-3-CPBA is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, condensation, and oxidation reactions.
Wissenschaftliche Forschungsanwendungen
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Sensing Applications
Biological Labelling, Protein Manipulation and Modification
Separation Technologies
Development of Therapeutics
Cross-Coupling Reactions, Catalysis, Medicinal Chemistry, Polymer or Optoelectronics Materials
- Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .
- They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
- Boronic acids are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid .
- They exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines .
- Boronic acids have risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates .
Structure, Properties, and Preparation of Boronic Acid Derivatives
Catalytic Protodeboronation of Pinacol Boronic Esters
- Pyridinylboronic acids and esters, which include “2-Bromo-3-carboxypyridine-5-boronic acid”, can be prepared from pyridinyl halides via a Pd-catalysed cross-coupling reaction .
- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
- Iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation is one of the most promising methods for the preparation of pyridinylboronic acids .
- This method is highly efficient and can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
Synthesis of Pyridinylboronic Acids and Esters
Iridium- or Rhodium-Catalyzed C-H or C-F Borylation
Eigenschaften
IUPAC Name |
5-borono-2-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCCLRYBPPHKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257138 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-carboxypyridine-5-boronic acid | |
CAS RN |
1451393-49-9 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
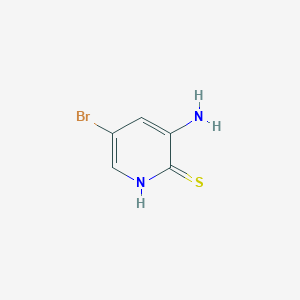
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
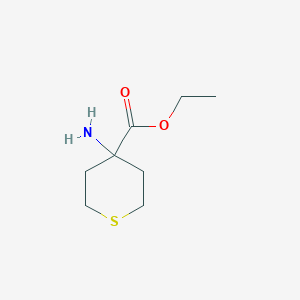
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
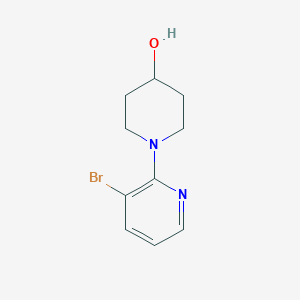
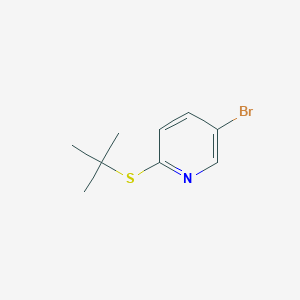
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
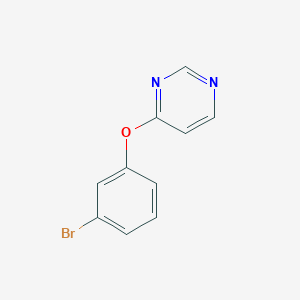
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
